

Technical Guide: Spectroscopic Profiling of 2-Iodo-4,6-dimethoxybenzoic Acid

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Compound of Interest

Compound Name: *2-Iodo-4,6-dimethoxybenzoic acid*

Cat. No.: *B8052973*

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Executive Summary & Compound Significance

2-Iodo-4,6-dimethoxybenzoic acid is a highly functionalized aromatic building block, primarily utilized in the synthesis of polyketide analogues, biaryl natural products (e.g., alternariol, griseofulvin derivatives), and pharmacophores requiring sterically congested electron-rich scaffolds.[1][2][3] Its unique substitution pattern—featuring an iodine atom ortho to the carboxylic acid and two methoxy groups in a meta relationship—imparts distinct spectroscopic signatures essential for structural elucidation.

Chemical Identity

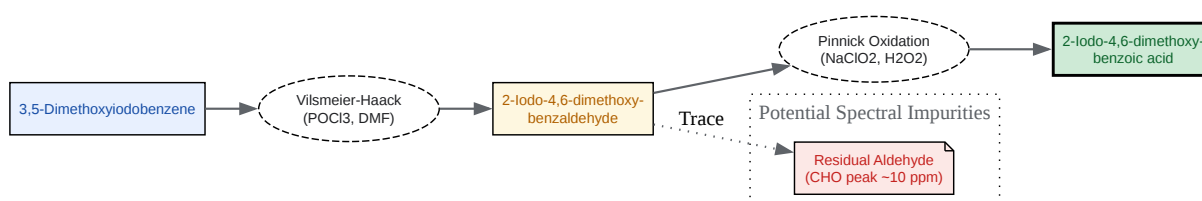
Property	Detail
IUPAC Name	2-Iodo-4,6-dimethoxybenzoic acid
CAS Number	852810-81-2
Molecular Formula	C
	H
	IO
Molecular Weight	308.07 g/mol
Appearance	Colorless to off-white solid
Melting Point	174–176 °C (dec.)

Synthesis & Isolation Context

Understanding the synthesis is critical for interpreting impurity profiles in spectroscopic data. This compound is typically synthesized via the oxidation of 2-iodo-4,6-dimethoxybenzaldehyde, which is itself derived from 3,5-dimethoxyiodobenzene via Vilsmeier-Haack formylation.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the chemical lineage, highlighting potential impurities (e.g., unreacted aldehyde) that may appear in NMR/MS spectra.



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Caption: Synthetic pathway from 3,5-dimethoxyiodobenzene to the target acid, indicating the origin of aldehyde impurities.

Spectroscopic Data Profile

The following data sets are consolidated from high-purity isolation literature (e.g., Heterocycles 2014, UC San Diego Electronic Theses).

A. Nuclear Magnetic Resonance (NMR)

The

¹H NMR spectrum is characterized by two distinct aromatic doublets with small meta-coupling constants and two methoxy singlets.^[1] The high electron density from the methoxy groups significantly shields the aromatic protons, particularly H-5.

¹H NMR Data (400 MHz, CDCl₃)

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Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Context
7.00	Doublet (d)	1H	2.2 Hz	H-3	Ortho to Iodine; deshielded by -I and -COOH proximity.
6.47	Doublet (d)	1H	2.1 Hz	H-5	Located between two -OMe groups; highly shielded.
3.85	Singlet (s)	3H	-	4-OMe	Para to COOH.
3.81	Singlet (s)	3H	-	6-OMe	Ortho to COOH; slightly shielded relative to 4-OMe.
~11.0	Broad (br)	1H	-	COOH	Acidic proton (variable; may not be visible in CDCl ₃).

C NMR Data (100 MHz, CDCl₃)

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Note: Assignments are based on chemical shift logic for polysubstituted benzenes.

Shift (ppm)	Assignment	Mechanistic Explanation
166.3	C=O	Carboxylic acid carbonyl.
161.9	C-4	Aromatic C-O (Para to acid).
158.1	C-6	Aromatic C-O (Ortho to acid).
122.5	C-1	Quaternary carbon attached to COOH.
115.4	C-3	Aromatic C-H (Ortho to I).
99.0	C-5	Aromatic C-H (Between two OMe groups; very shielded).
92.9	C-2	C-I (Carbon bearing Iodine); characteristic upfield shift (<100 ppm) due to "Heavy Atom Effect".
56.3 / 56.2	OMe	Methoxy carbons.[3]

B. Infrared Spectroscopy (IR)

The IR spectrum reflects the presence of a carboxylic acid dimer and the heavy atom substitution.

- 3300–2500 cm
: Broad O-H stretch (carboxylic acid dimer).
- 1725 cm
: C=O stretch (Aryl carboxylic acid). Note: Some literature reports 1749 cm depending on crystalline packing/H-bonding status.
- 1598, 1562 cm

: C=C aromatic ring stretches.

- 1255, 1151 cm

: C-O stretches (aryl ether).

C. Mass Spectrometry (MS)[5]

- Ionization Mode: ESI (Negative Mode) or EI.

- HRMS (ESI-):

- Calculated for [M-H]

(C

H

IO

): 306.9473

- Found: 306.9467[3]

- Fragmentation Pattern (EI):

- m/z 308: Molecular Ion [M]

.

- m/z 291: [M - OH]

(Acylium ion).

- m/z 181: [M - I]

(Loss of Iodine).

- m/z 165: [M - I - CH

]

Experimental Protocols

To ensure reproducibility of the spectral data above, follow these preparation protocols.

Protocol 1: NMR Sample Preparation

Objective: Minimize concentration effects on the carboxylic acid proton shift.

- Mass: Weigh 10–15 mg of dry **2-Iodo-4,6-dimethoxybenzoic acid**.
- Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
 - Tip: If solubility is poor, use DMSO-d₆.
 - . Note that in DMSO, the COOH proton will appear as a broad singlet near 13.0 ppm, and water peaks may interfere with aromatic signals.
- Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove undissolved particulates (critical for baseline resolution).

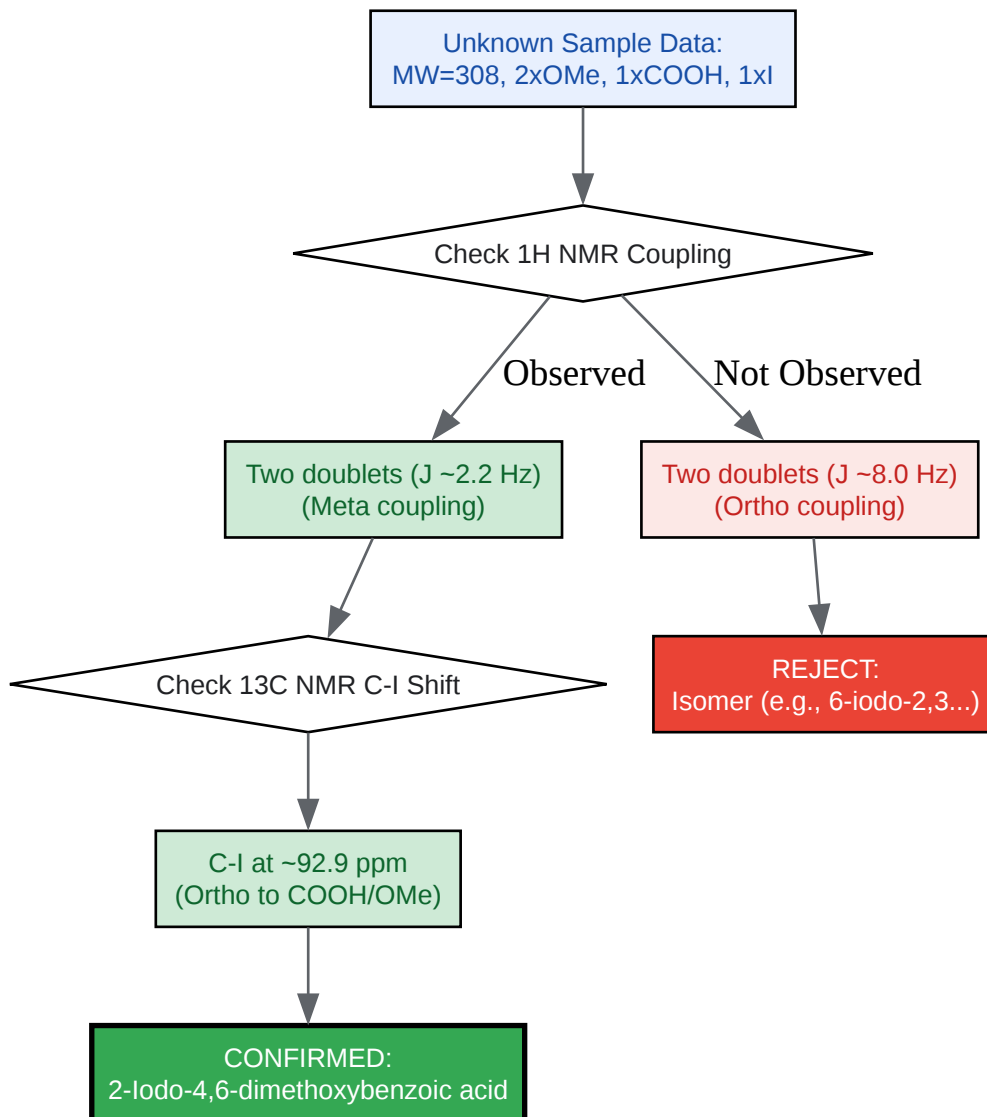
Protocol 2: MS (ESI) Direct Infusion

- Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
- Dilution: Dilute 10 μL of stock into 990 μL of 50:50 Methanol:Water (with 0.1% Formic acid for positive mode, or 5 mM Ammonium Acetate for negative mode).
- Injection: Infuse at 5–10 μL/min.
- Detection: Scan range m/z 100–1000. Look for [M-H]

at 306.9 in negative mode.

Structural Elucidation Logic (Graphviz)

The following decision tree illustrates how to confirm the structure using the provided data, specifically distinguishing it from isomers like 2-iodo-3,5-dimethoxybenzoic acid.



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Caption: Logic flow for confirming the 2,4,6-substitution pattern via NMR coupling constants and carbon shifts.

References

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